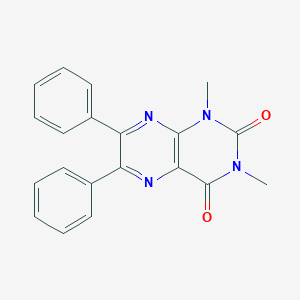
1,3-Dimethyl-6,7-diphenylpteridine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-6,7-diphenylpteridine-2,4-dione, commonly known as methylene blue, is a synthetic dye that has been used for various purposes in the medical field. It is a heterocyclic compound that has been used as a diagnostic tool, a therapeutic agent, and a research tool. Methylene blue has been used to treat various medical conditions, such as methemoglobinemia, malaria, and septic shock. In addition, it has been used as a stain in histology and microbiology.
作用機序
The mechanism of action of methylene blue is not fully understood. It is believed to work by inhibiting the activity of nitric oxide synthase, which leads to the production of nitric oxide. Nitric oxide is a signaling molecule that plays a role in various physiological processes, such as vasodilation and neurotransmission. By inhibiting the activity of nitric oxide synthase, methylene blue can reduce the production of nitric oxide and thereby modulate various physiological processes.
生化学的および生理学的効果
Methylene blue has various biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and modulate the immune response. In addition, it has been shown to improve cognitive function and reduce inflammation. Methylene blue has also been shown to have antitumor effects.
実験室実験の利点と制限
Methylene blue has several advantages for lab experiments. It is readily available, inexpensive, and easy to use. It can be used in various assays, such as cell viability assays, mitochondrial function assays, and oxidative stress assays. In addition, it has a long shelf life and can be stored at room temperature. However, methylene blue has several limitations for lab experiments. It can be toxic at high concentrations and can interfere with the activity of other compounds. In addition, it can be difficult to dissolve in aqueous solutions.
将来の方向性
There are several future directions for the use of methylene blue in scientific research. It has been shown to have potential therapeutic effects for various medical conditions, such as Alzheimer's disease and cancer. Therefore, further research is needed to explore its potential as a therapeutic agent. In addition, methylene blue has been shown to have potential as a diagnostic tool for various medical conditions, such as septic shock and malaria. Therefore, further research is needed to explore its potential as a diagnostic tool. Finally, further research is needed to explore the mechanism of action of methylene blue and to identify its molecular targets.
合成法
Methylene blue can be synthesized by several methods, including the oxidation of N,N-dimethylaniline with nitrobenzene, the reduction of methylene green, and the oxidation of 3,7-diaminophenothiazine. The most commonly used method is the oxidation of N,N-dimethylaniline with nitrobenzene. The reaction is carried out in the presence of sulfuric acid and sodium nitrite. The product is then purified by recrystallization.
科学的研究の応用
Methylene blue has been used in various scientific research applications. It has been used as a staining agent in histology and microbiology. It has also been used as a diagnostic tool for various medical conditions, such as methemoglobinemia and Alzheimer's disease. In addition, it has been used as a therapeutic agent for various medical conditions, such as septic shock, malaria, and cancer.
特性
CAS番号 |
7499-94-7 |
|---|---|
製品名 |
1,3-Dimethyl-6,7-diphenylpteridine-2,4-dione |
分子式 |
C20H16N4O2 |
分子量 |
344.4 g/mol |
IUPAC名 |
1,3-dimethyl-6,7-diphenylpteridine-2,4-dione |
InChI |
InChI=1S/C20H16N4O2/c1-23-18-17(19(25)24(2)20(23)26)21-15(13-9-5-3-6-10-13)16(22-18)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChIキー |
YWDWCRSCCCQSFM-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
その他のCAS番号 |
7499-94-7 |
ピクトグラム |
Acute Toxic; Irritant |
溶解性 |
0.9 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



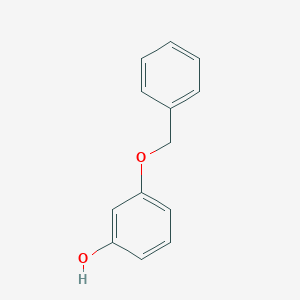
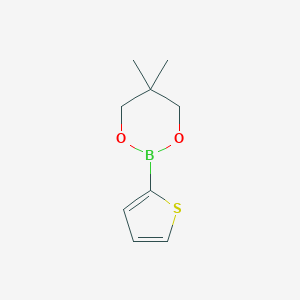
![2-[3-(2-Thienyl)phenyl]thiophene](/img/structure/B189651.png)
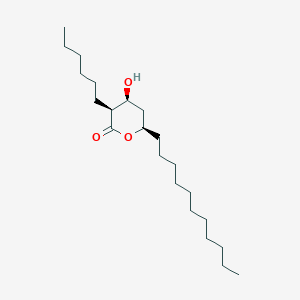
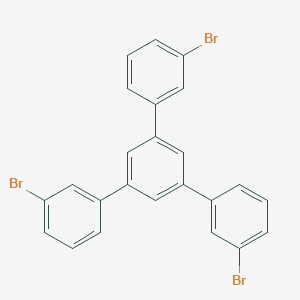
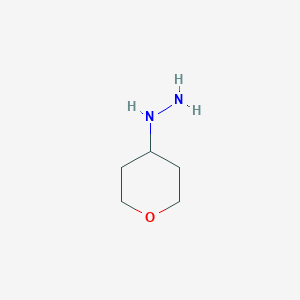
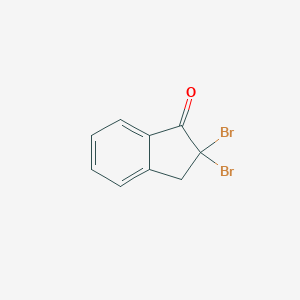
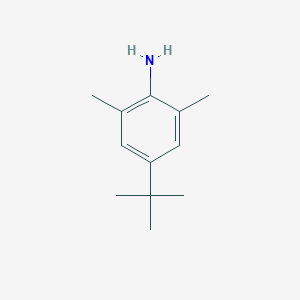
![Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-](/img/structure/B189660.png)
![Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-](/img/structure/B189661.png)
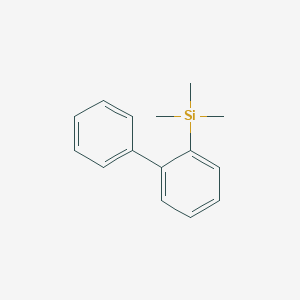
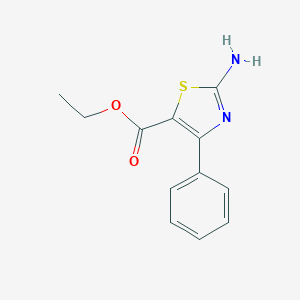
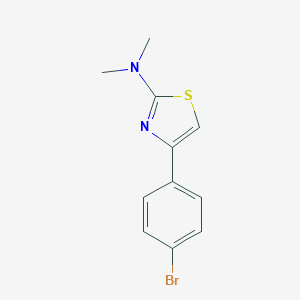
![6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B189668.png)